![molecular formula C18H20N2O2 B5726005 N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
N-[2-(butyrylamino)phenyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)phenyl]-3-methylbenzamide is a chemical compound that is commonly referred to as BPN14770. It is a small molecule drug that has been developed for the treatment of neurological disorders, such as Alzheimer's disease and Fragile X syndrome. BPN14770 has shown promising results in preclinical trials, and it is currently being evaluated in clinical trials for its safety and efficacy.
Mécanisme D'action
BPN14770 works by selectively inhibiting PDE4D, an enzyme that is highly expressed in the brain and is involved in the regulation of cAMP levels. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that are important for synaptic plasticity and memory formation. BPN14770 has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
BPN14770 has been shown to improve cognitive function in preclinical models of Alzheimer's disease and Fragile X syndrome. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders. BPN14770 has been shown to increase cAMP levels in the brain, which leads to the activation of downstream signaling pathways that are important for synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPN14770 is that it is a small molecule drug that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. However, one of the limitations of BPN14770 is that it is still in the early stages of clinical development, and its safety and efficacy have not yet been fully established.
Orientations Futures
There are several future directions for the development of BPN14770. One potential direction is the evaluation of its safety and efficacy in clinical trials for the treatment of Alzheimer's disease and Fragile X syndrome. Another potential direction is the investigation of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of BPN14770 and its effects on downstream signaling pathways in the brain.
Méthodes De Synthèse
The synthesis of BPN14770 involves a series of chemical reactions that start with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-aminobenzophenone to form N-[2-(benzoylamino)phenyl]-3-methylbenzamide. This compound is then reacted with butyryl chloride to produce the final product, N-[2-(butyrylamino)phenyl]-3-methylbenzamide.
Applications De Recherche Scientifique
BPN14770 has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in preclinical models of Alzheimer's disease and Fragile X syndrome. BPN14770 works by modulating the activity of cyclic AMP (cAMP) phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating cAMP levels in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that are important for synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-7-17(21)19-15-10-4-5-11-16(15)20-18(22)14-9-6-8-13(2)12-14/h4-6,8-12H,3,7H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKNFVTICRJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

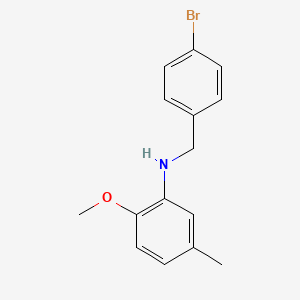
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
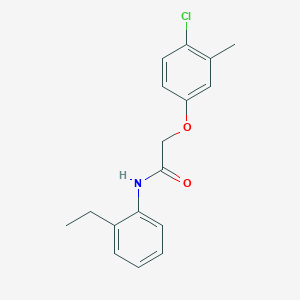
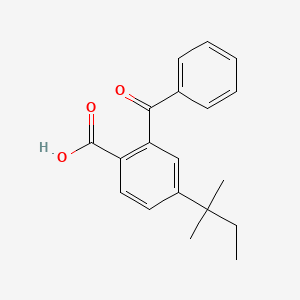
![1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)

![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)
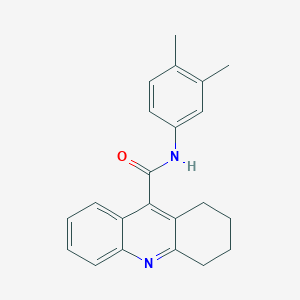
![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
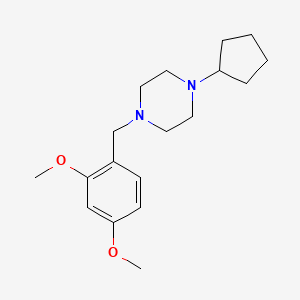
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)